molecular formula C18H22O6 B14431311 Benzoic acid--butane-1,2-diol (2/1) CAS No. 76486-37-8

Benzoic acid--butane-1,2-diol (2/1)

Cat. No.: B14431311
CAS No.: 76486-37-8
M. Wt: 334.4 g/mol
InChI Key: SOICWFXLHPKMSQ-UHFFFAOYSA-N
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Description

Benzoic acid--butane-1,2-diol (2/1) is a molecular complex formed in a 2:1 molar ratio between benzoic acid (C₇H₆O₂) and butane-1,2-diol (C₄H₁₀O₂). This compound is likely a deep eutectic solvent (DES) or cocrystal, where benzoic acid acts as a hydrogen bond acceptor (HBA) and butane-1,2-diol serves as a hydrogen bond donor (HBD). Such systems are valued in green chemistry for their low toxicity, biodegradability, and tunable physicochemical properties .

Butane-1,2-diol’s extended carbon chain compared to shorter diols (e.g., propane-1,2-diol) may enhance hydrophobic interactions while maintaining strong hydrogen bonding, making this complex suitable for applications like natural product extraction or catalysis .

Properties

CAS No.

76486-37-8

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

benzoic acid;butane-1,2-diol

InChI

InChI=1S/2C7H6O2.C4H10O2/c2*8-7(9)6-4-2-1-3-5-6;1-2-4(6)3-5/h2*1-5H,(H,8,9);4-6H,2-3H2,1H3

InChI Key

SOICWFXLHPKMSQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–butane-1,2-diol (2/1) can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with butane-1,2-diol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of benzoic acid–butane-1,2-diol (2/1) may involve continuous flow processes where benzoic acid and butane-1,2-diol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–butane-1,2-diol (2/1) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in butane-1,2-diol can be oxidized to form carbonyl compounds.

    Reduction: The carboxyl group in benzoic acid can be reduced to form benzyl alcohol.

    Substitution: The hydroxyl groups in butane-1,2-diol can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed

    Oxidation: Formation of butane-1,2-dione or butane-1,2-dicarboxylic acid.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid–butane-1,2-diol (2/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of benzoic acid.

    Medicine: Explored for its potential use in drug delivery systems, leveraging the solubility properties of butane-1,2-diol.

    Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer or a cross-linking agent.

Mechanism of Action

The mechanism of action of benzoic acid–butane-1,2-diol (2/1) depends on the specific application. In antimicrobial applications, benzoic acid disrupts microbial cell membranes and inhibits enzyme activity. In drug delivery systems, butane-1,2-diol enhances the solubility and bioavailability of the active pharmaceutical ingredient.

Comparison with Similar Compounds

Benzoic Acid Derivatives

Benzoic acid derivatives vary in functional groups, significantly altering their solubility, acidity, and intermolecular interactions. Key comparisons include:

Compound Functional Groups Concentration in Propolis (mg/100g) Key Properties
Benzoic acid Carboxylic acid 332.60 High solubility in DES; strong HBA capability
p-Hydroxybenzoic acid Carboxylic acid, para-OH 32.82 Lower solubility due to polar hydroxyl group; weaker HBA than benzoic acid
Salicylic acid Carboxylic acid, ortho-OH 8.92 Intramolecular H-bonding reduces HBD capacity; limited DES formation
Vanillic acid Carboxylic acid, para-OH, meta-OCH₃ 337.06 Methoxy group enhances stability; higher solubility in polar solvents

Key Findings :

  • Benzoic acid’s lack of hydroxyl substituents allows stronger HBA interactions with diols compared to substituted analogs like p-hydroxybenzoic acid .
  • Vanillic acid’s methoxy group improves thermal stability but may hinder DES formation due to steric effects .

Butane-1,2-diol vs. Other Diols in DES

Butane-1,2-diol’s performance as an HBD differs from shorter or branched diols:

Diol Carbon Chain Length Viscosity (cP) Melting Point (°C) DES Compatibility with Benzoic Acid
Butane-1,2-diol 4 ~150 -50 High (stable 2:1 complex)
Propane-1,2-diol 3 ~56 -59 Moderate (weaker hydrophobic interactions)
Butane-1,4-diol 4 ~71 19 Low (reduced H-bonding efficiency)

Key Findings :

  • Butane-1,2-diol’s vicinal diol structure enables optimal H-bonding with benzoic acid, whereas butane-1,4-diol’s terminal OH groups are less effective .
  • Longer carbon chains in butane-1,2-diol improve extraction efficiency for nonpolar compounds compared to propane-1,2-diol .

Analytical Differentiation

Mass spectrometry (MS) and chromatography distinguish benzoic acid--butane-1,2-diol (2/1) from similar compounds:

  • EI-MS Spectra : Benzoic acid derivatives like benzene-1,2-diol and 4-hydroxybenzoic acid show distinct fragmentation patterns (e.g., m/z 122 for benzoic acid vs. m/z 138 for 4-hydroxybenzoic acid) .
  • Chromatographic Retention : Benzoic acid elutes earlier than hydroxylated analogs due to lower polarity, aiding in separation .

Stability and Environmental Behavior

Benzoic acid--butane-1,2-diol (2/1) exhibits superior stability under photooxidation compared to hydroxylated derivatives. For instance:

  • Photooxidation Products : Benzoic acid forms fewer oxygenated byproducts (e.g., benzene-1,2-diol) compared to salicylic acid, which rapidly degrades into polyhydroxy aromatics .
  • Thermal Stability : The 2:1 complex resists decomposition up to 150°C, whereas vanillic acid decomposes at 100°C due to methoxy group oxidation .

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